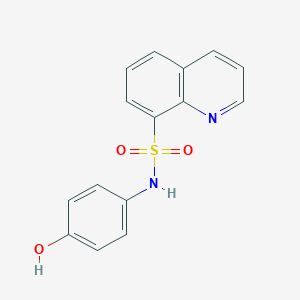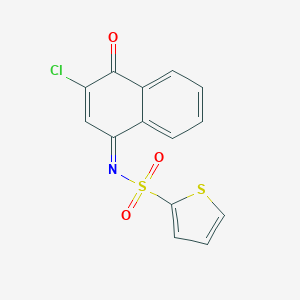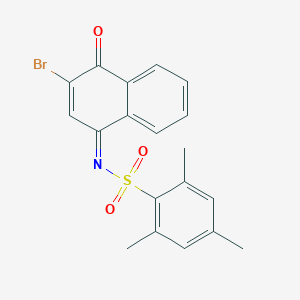![molecular formula C22H25NO6S B281274 2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281274.png)
2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate is a chemical compound that has been synthesized and studied extensively for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves its interaction with the catalytic domain of PKC. This compound binds to the enzyme and prevents its activation, leading to a decrease in PKC activity. This inhibition of PKC activity can have various downstream effects on cellular signaling and regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate are dependent on its specific application and the system being studied. Inhibition of PKC activity can have various effects on cellular signaling and regulation, potentially leading to changes in cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate in lab experiments include its selectivity for PKC inhibition, its unique structure, and its potential therapeutic applications. However, limitations include its potential toxicity and the need for further studies to fully understand its effects on various cellular systems.
Direcciones Futuras
There are several future directions for research on 2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate. One area of interest is its potential as a therapeutic target for various diseases, including cancer and neurological disorders. Further studies are needed to fully understand its effects on cellular signaling and regulation, as well as its potential toxicity. Additionally, the synthesis of analogs of this compound may lead to the development of more potent and selective PKC inhibitors.
Métodos De Síntesis
The synthesis of 2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves several steps. The first step involves the reaction of 2-methyl-5-nitrobenzenesulfonamide with 2-methoxyethyl bromide in the presence of a base. The resulting product is then subjected to reduction with palladium on carbon to yield the intermediate 2-methyl-5-(2-methoxyethylsulfonamido)benzene. This intermediate is then reacted with 3-bromobenzoic acid in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been studied for its potential use in various fields of scientific research. One area of interest is its potential as an inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in cell signaling and regulation. Studies have shown that this compound can selectively inhibit PKC activity, making it a potential therapeutic target for various diseases.
Propiedades
Fórmula molecular |
C22H25NO6S |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
2-methoxyethyl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H25NO6S/c1-13-10-15(3)20(11-14(13)2)30(25,26)23-17-6-7-19-18(12-17)21(16(4)29-19)22(24)28-9-8-27-5/h6-7,10-12,23H,8-9H2,1-5H3 |
Clave InChI |
QMOFRJAKNBEYAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C)C |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




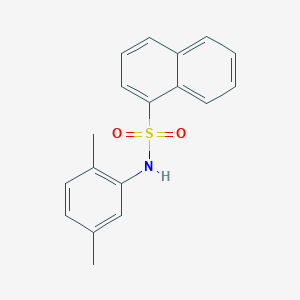
![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)

![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)
![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)
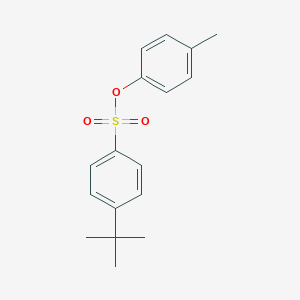
![{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid](/img/structure/B281209.png)
